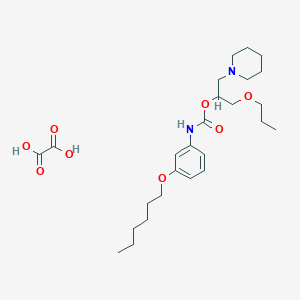
2-Methoxyphenothiazine
Übersicht
Beschreibung
2-Methoxyphenothiazine is an organic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of 229.298 g/mol . It is a derivative of phenothiazine, characterized by the presence of a methoxy group at the second position of the phenothiazine ring. This compound is known for its pale grey to pale brown solid appearance and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Wirkmechanismus
Target of Action
The primary targets of 2-Methoxyphenothiazine are dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and motor control. The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .
Mode of Action
This compound acts as an antagonist at dopamine receptors . This means it binds to these receptors and blocks them, preventing dopamine from exerting its effects. This can result in changes in mood, cognition, and behavior . In addition to dopamine receptors, this compound may also bind to 5HT2 receptors , which could further contribute to its effects .
Biochemical Pathways
This can disrupt the balance of neurotransmitters, leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include changes in neurotransmitter levels and receptor activity. This can lead to alterations in neuronal signaling and ultimately changes in mood, cognition, and behavior .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methoxyphenothiazin erfolgt typischerweise in einem mehrstufigen Prozess:
Aminierungsreaktion: Resorcin und Phenylamin werden mit einem Katalysator versetzt und erhitzt, um ein Zwischenprodukt zu bilden.
Etherifizierungsreaktion: Das Zwischenprodukt wird in Gegenwart eines Lösungsmittels und einer Base mit einem Methylierungsreagenz behandelt, was zur Bildung eines weiteren Zwischenprodukts führt.
Ringschlussreaktion: Das letzte Zwischenprodukt unterliegt einer Ringschlussreaktion mit Schwefel und Iod unter Rückflussbedingungen, um 2-Methoxyphenothiazin zu ergeben.
Um kristallisieren: Das Rohprodukt wird durch Umkristallisation gereinigt, um reines 2-Methoxyphenothiazin zu erhalten.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 2-Methoxyphenothiazin folgen ähnlichen Synthesewegen, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Methoxyphenothiazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
N-Alkylierung: Das Stickstoffatom im Phenothiazinring kann alkyliert werden, um N-substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Substitution: Halogenierungsmittel oder Nukleophile können für Substitutionsreaktionen verwendet werden.
N-Alkylierung: Alkylhalogenide oder Alkylsulfonate werden für N-Alkylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Substitution: Verschiedene substituierte Phenothiazinderivate.
N-Alkylierung: N-substituierte Phenothiazinderivate.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenothiazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorstufe für die Synthese verschiedener Phenothiazinderivate verwendet.
Biologie: Es zeigt tuberkulostatische Aktivität und wird in Studien im Zusammenhang mit Tuberkulose verwendet.
Industrie: Es wird bei der Herstellung von Farbstoffen und Pigmenten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methoxyphenothiazin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenothiazin kann mit anderen Phenothiazinderivaten verglichen werden, wie zum Beispiel:
Chlorpromazin: Bekannt für seine Antipsychotika-Eigenschaften, Chlorpromazin hat ein Chloratom anstelle einer Methoxygruppe.
Promethazin: Diese Verbindung hat Antihistamin-Eigenschaften und unterscheidet sich durch eine Dimethylaminogruppe.
Methotrimeprazin: Ähnlich wie 2-Methoxyphenothiazin, Methotrimeprazin, hat eine Methoxygruppe, enthält aber auch eine Dimethylaminopropyl-Seitenkette.
Einzigartigkeit: 2-Methoxyphenothiazin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Phenothiazinderivaten einzigartige chemische und pharmakologische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
2-methoxy-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKFPHPBCTAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170249 | |
| Record name | Methyl phenothiazin-2-yl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771-18-2 | |
| Record name | 2-Methoxy-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenothiazin-2-yl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-2-yl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-2-yl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate](/img/structure/B126101.png)











![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)

